![molecular formula C26H26N2O6 B11151878 N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11151878.png)
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-INDOL-3-YL)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID is a complex organic compound that features an indole moiety and a chromenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-INDOL-3-YL)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID typically involves multicomponent reactions. One common method involves the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in an acetonitrile medium under reflux conditions with sulfamic acid as a catalyst . This method is efficient and allows for the formation of multiple bonds in a single step.
Industrial Production Methods
The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(1H-INDOL-3-YL)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenyl group to its corresponding alcohol.
Substitution: The indole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted indole compounds .
Scientific Research Applications
3-(1H-INDOL-3-YL)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-INDOL-3-YL)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole and chromenyl groups play crucial roles in its binding to tubulin and other molecular targets .
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-(1H-INDOL-3-YL)-2-({[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)PROPANOATE
- 3-(1-Methyl-1H-indol-3-yl)prop-2-enoic acid
- Indole-3-pyruvic acid
Uniqueness
3-(1H-INDOL-3-YL)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID is unique due to its combination of an indole moiety and a chromenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C26H26N2O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C26H26N2O6/c1-3-6-16-12-24(30)34-25-15(2)22(10-9-19(16)25)33-14-23(29)28-21(26(31)32)11-17-13-27-20-8-5-4-7-18(17)20/h4-5,7-10,12-13,21,27H,3,6,11,14H2,1-2H3,(H,28,29)(H,31,32)/t21-/m0/s1 |
InChI Key |
IXQHPAYCHWBNKN-NRFANRHFSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.